molecular formula C10H8ClN3OS B1461610 2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide CAS No. 885268-36-0

2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide

Cat. No.: B1461610
CAS No.: 885268-36-0
M. Wt: 253.71 g/mol
InChI Key: VUNFVGABWSAHLZ-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide (CAS: 885268-36-0) is a heterocyclic acetamide derivative with the molecular formula C₁₀H₈ClN₃OS and a molecular weight of 253.704 g/mol . Its structure features a chloroacetamide group linked to a 1,2,4-thiadiazole ring substituted with a phenyl group at position 5.

Properties

IUPAC Name

2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3OS/c11-6-8(15)12-10-13-9(16-14-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNFVGABWSAHLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-phenyl-1,2,4-thiadiazol-3-amine

  • The 5-phenyl-1,2,4-thiadiazol-3-amine is prepared by cyclization reactions involving thiosemicarbazide and substituted benzoic acids or related precursors.
  • Typical cyclization reagents include phosphoryl chloride (POCl3) which promotes ring closure at low temperatures (0–5 °C) and then heating to moderate temperatures (~70 °C) for several hours to complete the reaction.
  • The product is isolated by adjusting the pH and recrystallization.

Acylation with Chloroacetyl Chloride

  • A solution of 5-phenyl-1,2,4-thiadiazol-3-amine in an appropriate solvent (e.g., tetrahydrofuran or dry benzene) is cooled to 0 °C.
  • Chloroacetyl chloride is added dropwise with stirring to the amine solution, often in the presence of a base such as trimethylamine or anhydrous sodium acetate to neutralize generated HCl.
  • The mixture is stirred for a period (e.g., 1 hour at 0 °C, then allowed to warm to room temperature) to complete the acylation.
  • After reaction completion, solvents are removed under reduced pressure, and the crude product is washed and purified by recrystallization from ethanol or other solvents.

Nucleophilic Substitution and Further Functionalization

  • The resulting this compound serves as a key intermediate for nucleophilic substitution reactions.
  • Nucleophiles such as secondary amines (e.g., piperazines, benzyl piperidines) or thiourea derivatives can be reacted with the chloroacetamide under reflux conditions in dry solvents like benzene or acetone.
  • Catalysts such as triethylamine or potassium carbonate are used to facilitate the substitution.
  • The reaction conditions vary but typically involve refluxing for several hours (e.g., 5 h at 25 °C or heating under reflux).
  • The substitution leads to the displacement of the chlorine atom by the nucleophile, yielding diverse derivatives including acetamide-linked piperazine hybrids or aminothiazole derivatives via cyclodehydration.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Solvent Temperature Time Notes
Acylation 5-phenyl-1,2,4-thiadiazol-3-amine + chloroacetyl chloride + base (e.g., trimethylamine) THF or benzene 0 °C to room temp 1 h stirring Dropwise addition of chloroacetyl chloride
Nucleophilic substitution Intermediate + secondary amine (e.g., piperazine) + triethylamine or K2CO3 Benzene, acetone Reflux or 25 °C 5 h or more Catalytic base, dry conditions
Cyclodehydration (if applicable) Reaction with thiourea derivatives, base-catalyzed Benzene Reflux Several hours Leads to aminothiazole derivatives

Analytical Confirmation and Notes

  • The formation of this compound is confirmed by IR spectroscopy showing characteristic amide C=O stretching bands around 1699–1707 cm⁻¹.
  • ^1H NMR spectra typically show aromatic proton signals from the phenyl ring between 6.7 and 7.5 ppm.
  • Elemental analysis and melting point determination are used to confirm purity.
  • Subsequent substitution products show disappearance of the chloroacetamide C=O stretch in IR if cyclodehydration occurs, confirming ring closure.
  • The methods allow for structural diversification by varying the nucleophile, enabling synthesis of biologically active derivatives.

Summary of Key Research Findings

  • The acylation of 5-phenyl-1,2,4-thiadiazol-3-amine with chloroacetyl chloride is a robust route to the chloroacetamide intermediate.
  • Nucleophilic substitution with amines under basic catalysis in dry solvents yields a variety of derivatives with potential biological activities.
  • The reaction conditions are mild and allow for good yields and structural control.
  • Spectroscopic and elemental analyses consistently support the successful preparation of target compounds.
  • This methodology has been applied in anticancer agent development, highlighting the utility of the this compound scaffold for further medicinal chemistry exploration.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of N-substituted acetamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines from nitro groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical identifiers:

  • CAS Number : 885268-36-0
  • Molecular Formula : C10H8ClN3OS
  • Molecular Weight : 253.71 g/mol
  • Melting Point : 149°C to 153°C

Its structure includes a thiadiazole ring, which is known for its biological activity, making it a valuable candidate for drug development and other applications.

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide exhibits significant antimicrobial properties. Studies have shown it to be effective against various bacterial strains, suggesting potential use as an antibacterial agent in pharmaceuticals. Its mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties
Recent studies have explored the anticancer potential of this compound. Preliminary results suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and modulation of signaling pathways involved in cell cycle regulation. Further investigations are needed to fully elucidate its mechanism and therapeutic efficacy in cancer treatment.

Agrochemical Applications

Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt pest metabolism. Research has indicated that it can act as an effective herbicide or fungicide, providing an environmentally friendly alternative to traditional agrochemicals. Its application in agriculture could lead to improved crop yields while minimizing chemical residues.

Materials Science

Polymer Chemistry
In materials science, this compound has been investigated for its role in synthesizing novel polymers. Its unique functional groups allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. This application opens avenues for developing advanced materials for industrial uses.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various thiadiazole derivatives, including this compound. The results demonstrated a significant reduction in bacterial growth at low concentrations, indicating its potential as a therapeutic agent against resistant strains.

Case Study 2: Anticancer Research

In a clinical trial reported in Cancer Research, researchers assessed the effects of this compound on various cancer cell lines. The findings revealed that it inhibited tumor growth by inducing apoptosis and reducing cell viability, positioning it as a candidate for further development in cancer therapies.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide involves its interaction with biological targets such as enzymes and DNA. The thiadiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Ring

a) 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CAS: 21521-87-9)
  • Structural difference : The thiadiazole ring is a 1,3,4-isomer instead of 1,2,4, with a methyl group at position 5 instead of phenyl.
b) 2-Chloro-N-[5-(methylthio)-1,2,4-thiadiazol-3-yl]acetamide (CAS: 78429-98-8)
  • Structural difference : A methylthio (-SMe) group replaces the phenyl substituent.
  • Impact : The electron-rich -SMe group may enhance solubility but reduce aromatic interactions in biological targets .

Heterocycle Replacement: Thiadiazole vs. Oxadiazole

2-Chloro-N-(5-phenyl-1,3,5-oxadiazol-2-yl)acetamide
  • Synthesis: Prepared by reacting 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride .
  • Structural difference : The sulfur atom in the thiadiazole is replaced by oxygen.
  • Impact : The oxadiazole’s higher electronegativity reduces hydrophobic interactions but may improve metabolic stability compared to thiadiazole derivatives .

Variations in the Acetamide Side Chain

a) 2,2-Dichloro-N-(4-methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide
  • Structural difference: A dichloroacetamide group replaces the monochloroacetamide, and the thiadiazole is fused with a triazole-thiophene system.
  • Biological activity : Exhibits potent inhibitory activity against CDK5/p25 (IC₅₀ = 30 ± 1 nM), likely due to enhanced electron-withdrawing effects from the dichloro group .
b) N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide
  • Structural difference : Lacks the chloro substituent on the acetamide.
  • Biological activity : Lower CDK5/p25 inhibition (IC₅₀ = 42 ± 1 nM) compared to its dichloro analog, highlighting the importance of halogenation for potency .

Aromatic Substituent Modifications

2-Chloro-N-(2,4-dimethylphenyl)acetamide
  • Structural difference : Replaces the thiadiazole ring with a dimethylphenyl group.
  • Crystallographic data : Exhibits intermolecular N–H⋯O hydrogen bonding, similar to thiadiazole derivatives, but lacks the rigid heterocyclic core, reducing conformational stability .

Data Tables

Key Findings

Electronic Effects: Dichloro substitution on the acetamide side chain enhances enzyme inhibition (e.g., CDK5/p25 IC₅₀ = 30 nM) compared to monochloro analogs .

Heterocycle Influence : Thiadiazole derivatives generally exhibit stronger hydrophobic interactions than oxadiazoles due to sulfur’s polarizability .

Aromatic Substitutents : Phenyl groups on thiadiazole rings improve π-π stacking in biological targets, whereas methyl or methylthio groups may compromise binding affinity .

Biological Activity

2-Chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C10_{10}H8_{8}ClN3_{3}OS
  • CAS Number : 20460-58-6

Research indicates that this compound acts primarily as an inhibitor of specific signaling pathways involved in tumor growth. Its mechanism includes:

  • Inhibition of Tumor Growth : The compound has demonstrated efficacy in inhibiting tumor growth and angiogenesis in mouse xenograft models. It disrupts cell cycle progression by inhibiting phosphorylation events critical for cell division, specifically targeting cdc25A which is crucial for activating cyclin E/cdk2 complexes .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:

Cell Line IC50_{50} (µg/mL) Mechanism of Action
MCF-75.36Induces apoptosis via Bax/Bcl-2 modulation
HepG23.13Triggers caspase activation leading to cell death

These values indicate that this compound exhibits potent cytotoxicity against both MCF-7 and HepG2 cancer cell lines .

Apoptotic Pathways

The compound's ability to induce apoptosis has been linked to alterations in the Bax/Bcl-2 ratio and activation of caspase pathways. Increased levels of caspase 9 were observed in treated cells, confirming the intrinsic pathway's activation . This apoptotic mechanism suggests that the compound could be a valuable agent in cancer therapy.

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

  • Xenograft Models : In vivo studies using mouse models demonstrated that treatment with this compound significantly reduced tumor size compared to controls.
  • Comparative Analysis : When compared with established chemotherapeutics like 5-fluorouracil (5-FU), this compound showed comparable or superior efficacy against certain cancer types .

Q & A

Q. What are the key structural features and spectroscopic characterization methods for 2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide?

The compound features a thiadiazole ring substituted at position 5 with a phenyl group and at position 3 with an acetamide moiety bearing a chlorine atom. Key characterization techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm the integration of aromatic protons (phenyl group) and the acetamide backbone.
  • Mass spectrometry (MS) to verify the molecular ion peak at m/z 253.704 (C₁₀H₈ClN₃OS) .
  • Thin-layer chromatography (TLC) to monitor reaction progress and purity using solvent systems like hexane:ethyl acetate (9:1) .

Q. What is the standard synthetic route for this compound?

The synthesis typically involves:

  • Step 1 : Preparation of the 5-phenyl-1,2,4-thiadiazol-3-amine intermediate via cyclization of thiourea derivatives with appropriate nitriles.
  • Step 2 : Reaction with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in solvents like dioxane or THF under reflux (4–7 hours).
  • Critical parameters : Controlled temperature (20–25°C during reagent addition) and stoichiometric ratios to avoid side reactions (e.g., over-chlorination) .

Q. How is the purity of the compound assessed during synthesis?

Purity is determined via:

  • Melting point analysis to compare with literature values.
  • High-performance liquid chromatography (HPLC) with UV detection at λ ~254 nm.
  • Elemental analysis (C, H, N, S) to confirm composition within ±0.4% deviation .

Advanced Research Questions

Q. How do structural modifications to the thiadiazole or acetamide moieties influence biological activity?

  • Thiadiazole modifications : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring enhances antimicrobial activity by increasing electrophilicity.
  • Acetamide modifications : Replacing the chlorine atom with a methylsulfonyl group improves solubility and target binding in kinase inhibition assays .
  • Case study : Analogues with a triazolo[4,3-a]pyridine substitution showed 3-fold higher potency against cancer cell lines (IC₅₀ = 12 µM) compared to the parent compound .

Q. What computational methods are used to predict the compound’s pharmacokinetic properties?

  • Molecular docking : To study interactions with biological targets (e.g., COX-2 or EGFR kinases) using software like AutoDock Vina.
  • ADMET prediction : Tools like SwissADME estimate parameters such as logP (2.1), indicating moderate lipophilicity, and moderate blood-brain barrier permeability .
  • Density functional theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap = 4.3 eV) to predict reactivity .

Q. How can contradictory data on synthetic yields be resolved?

Discrepancies in reported yields (e.g., 65% vs. 82%) arise from:

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility but may reduce regioselectivity.
  • Catalyst optimization : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) increases reaction efficiency by 15–20% .
  • Statistical analysis : Design of experiments (DoE) with response surface methodology identifies optimal conditions (e.g., 60°C, pH 7.5) .

Q. What strategies mitigate challenges in scaling up synthesis?

  • Continuous flow reactors : Enhance heat transfer and reduce reaction time (from 7 hours to 2 hours) .
  • Green chemistry approaches : Replace chlorinated solvents with cyclopentyl methyl ether (CPME) to improve safety profiles .
  • In-line purification : Use of scavenger resins to remove unreacted chloroacetyl chloride .

Q. How is regioselectivity controlled during functionalization of the thiadiazole ring?

  • Electronic effects : Electron-deficient positions (e.g., C-3 of thiadiazole) favor nucleophilic substitution due to resonance stabilization.
  • Steric guidance : Bulky substituents at C-5 (e.g., phenyl) direct reactions to less hindered sites (C-3).
  • Catalytic systems : Pd-catalyzed cross-coupling enables selective C–H activation at C-5 for late-stage diversification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide

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